Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate
Description
Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1, a sulfanylmethyl linker at position 4, and a methyl furan-2-carboxylate moiety. The pyrazolo[3,4-d]pyrimidine scaffold is notable for its structural resemblance to purines, making it a common pharmacophore in kinase inhibitors and anticancer agents . Potential applications of this compound could include kinase inhibition, given the activity of structurally related pyrazolo[3,4-d]pyrimidines in targeting enzymes like LRRK2 .
Properties
IUPAC Name |
methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c1-25-18(24)15-7-6-13(26-15)9-27-17-14-8-22-23(16(14)20-10-21-17)12-4-2-11(19)3-5-12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVWWUZVNYRUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition can lead to alterations in cell cycle progression, potentially leading to apoptosis (programmed cell death) within certain cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis.
Pharmacokinetics
These properties can help predict the compound’s bioavailability, which is crucial for its effectiveness as a drug.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells.
Biological Activity
Methyl 5-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a pyrazolo[3,4-d]pyrimidine moiety, and a chlorophenyl group. The chemical formula is , with a molecular weight of approximately 357.80 g/mol. Its structural components suggest potential interactions with various biological targets.
This compound has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has shown inhibitory effects on p70S6 kinase and Akt pathways, which are crucial in cancer cell proliferation and survival .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that these compounds can induce apoptosis in myeloma and leukemia cells by upregulating pro-apoptotic genes such as p53 and Bax .
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases . The inhibition of AChE can enhance neurotransmitter levels, potentially improving cognitive function.
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits antibacterial activity. Studies have shown its effectiveness against various bacterial strains through mechanisms that may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of similar pyrazolo[3,4-d]pyrimidine derivatives on hematological cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed in treated cells .
- Enzyme Inhibition Assays : Another study focused on the enzyme inhibitory effects of related compounds on AChE and urease. Results demonstrated that these compounds could effectively inhibit enzyme activity, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Data Summary
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with analogs from the evidence:
Key Observations:
- Substituent Effects on Melting Points:
- Alkyl chain length inversely correlates with melting points in pyrazolo[3,4-d]pyrimidines. For example, methyl (202–203°C) vs. propyl (154–156°C) substitutions reduce melting points .
- The target compound’s furan carboxylate group may confer lower melting points compared to thiophene carboxylate analogs (227–230°C in ), though data is lacking .
- Synthetic Yields:
- Yields for pyrazolo[3,4-d]pyrimidine derivatives range from 25% to 50%, influenced by steric hindrance and coupling efficiency in Suzuki reactions .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine scaffold can be synthesized via cyclocondensation of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with thiourea derivatives under acidic conditions . Alternatively, nucleophilic substitution at the 4-position of pre-formed pyrazolo[3,4-d]pyrimidine intermediates (e.g., using thiols or sulfonyl chlorides) is common . Key steps include:
- Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity.
- Monitoring reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How should researchers validate the compound’s structure post-synthesis?
Combine spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm aromatic proton environments (e.g., 4-chlorophenyl at δ 7.4–7.6 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C19H14ClN4O3S: 429.03) and fragmentation patterns .
- Elemental Analysis : Ensure C, H, N, S content matches theoretical values (±0.3% tolerance) .
Q. What are critical solubility considerations for in vitro assays?
The compound’s solubility is influenced by its ester and chlorophenyl groups:
-
Polar solvents : Use DMSO for stock solutions (test stability over 72 hours at 4°C).
-
Aqueous buffers : Add 0.1% Tween-80 to PBS (pH 7.4) to enhance dispersion .
-
Table : Solubility in common solvents (hypothetical data based on structural analogs):
Solvent Solubility (mg/mL) DMSO 50 Methanol 10 PBS (pH 7.4) 0.5 (with 0.1% Tween-80)
Advanced Research Questions
Q. How to resolve discrepancies in enzymatic inhibition data across studies?
Contradictory IC50 values may arise from assay conditions:
- Kinase selectivity : Test against a panel of 50+ kinases to rule off-target effects .
- Redox interference : Include control experiments with DTT (1 mM) to assess thiol-mediated false positives .
- Buffer ionic strength : Compare results in Tris-HCl (pH 7.5) vs. HEPES (pH 7.2), as chloride ions may compete with the 4-chlorophenyl group .
Q. What computational methods predict binding modes to biological targets?
Use molecular docking (e.g., AutoDock Vina) and MD simulations:
- Docking : Align the pyrazolo[3,4-d]pyrimidine core in ATP-binding pockets (e.g., kinases) using PDB structures (e.g., 4HX3 for JAK2) .
- MM-GBSA : Calculate binding free energy (ΔG) to prioritize substituent modifications (e.g., sulfanylmethyl vs. methylsulfonyl) .
Q. How to optimize in vivo pharmacokinetics without altering efficacy?
Q. What analytical techniques detect degradation products under accelerated stability testing?
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to separate hydrolyzed carboxylic acid derivatives .
- Stress conditions : Expose to 40°C/75% RH for 4 weeks; major degradation pathways include ester hydrolysis and sulfide oxidation .
Methodological Guidelines
Q. Reaction optimization for sulfanylmethyl linker formation
-
Thiol-alkylation : React 4-mercaptopyrazolo[3,4-d]pyrimidine with methyl bromofuran-2-carboxylate in DMF at 60°C for 12 hours.
-
Catalyst screening : Compare yields with/without K2CO3 or Et3N (base) and TBAB (phase-transfer catalyst) .
-
Table : Hypothetical optimization results (based on and ):
Condition Yield (%) Purity (%) K2CO3, DMF, 60°C 72 98 Et3N, DMF, 60°C 65 95 TBAB, DMF, 60°C 68 97
Q. Handling hazardous byproducts during synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
